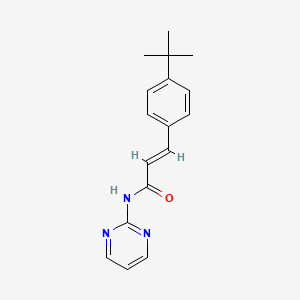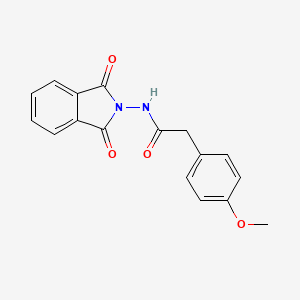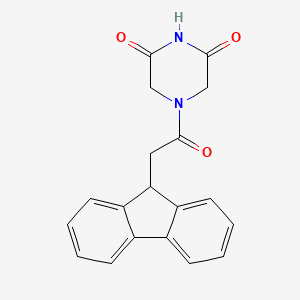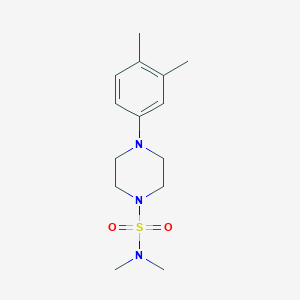![molecular formula C15H17F3N2O2S B5748177 N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5748177.png)
N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a unique method and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.5]decane-8-carbothioamide.
Mecanismo De Acción
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide involves the inhibition of various enzymes and proteins such as cholinesterase, acetylcholinesterase, and butyrylcholinesterase. It also inhibits the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects
N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of acetylcholinesterase and butyrylcholinesterase, which are responsible for the breakdown of acetylcholine in the brain. It also reduces the aggregation of amyloid-beta peptides, which are responsible for the development of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has several advantages for lab experiments. It is easy to synthesize and purify, and it has shown promising results in various assays such as enzyme inhibition assays and cell viability assays. However, this compound also has limitations such as its low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
There are several future directions for the research on N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide. One direction is to study its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use as an antifungal and antibacterial agent. Further research is also needed to understand its mechanism of action and to optimize its synthesis and purification methods.
Conclusion
N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide is a novel compound that has shown promising results in various scientific research applications. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. Further research is needed to fully understand its potential applications in various fields and to optimize its synthesis and purification methods.
Métodos De Síntesis
The synthesis of N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide involves the reaction of 2-(trifluoromethyl)aniline with 1,4-dioxa-8-azaspiro[4.5]decane-8-thiocarboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. This compound has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an antifungal and antibacterial agent.
Propiedades
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O2S/c16-15(17,18)11-3-1-2-4-12(11)19-13(23)20-7-5-14(6-8-20)21-9-10-22-14/h1-4H,5-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZPODBAEKPXMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=S)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 5-amino-1-(6-ethylthieno[2,3-d]pyrimidin-4-yl)-1H-pyrazole-4-carboxylate](/img/structure/B5748132.png)


![N-[4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B5748155.png)
![1-(2,5-dimethylphenyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5748161.png)
![3,9,11-trimethylpyrimido[5',4':3,4]pyrrolo[2,1-a]isoquinoline-10,12(9H,11H)-dione](/img/structure/B5748184.png)


![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B5748206.png)
